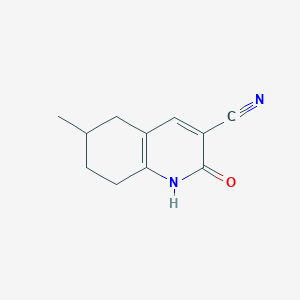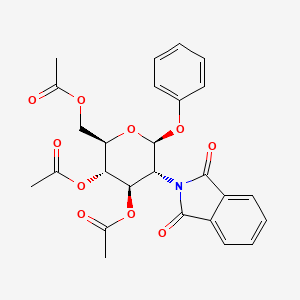![molecular formula C10H16N4 B1455375 Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine CAS No. 1250727-93-5](/img/structure/B1455375.png)
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine
Vue d'ensemble
Description
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a chemical compound with the IUPAC name N-methyl [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide . It has a molecular weight of 354.09 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The InChI code for “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is 1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14 (9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine” is a powder at room temperature . It has a molecular weight of 354.09 .Applications De Recherche Scientifique
Pharmacophore Exploration
The pyrrolidine ring in Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine allows for efficient exploration of pharmacophore space due to its sp3 hybridization. This characteristic is crucial for identifying and optimizing interactions with biological targets, leading to the development of compounds with potential therapeutic effects .
Stereochemistry Contribution
The stereochemistry of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine can significantly influence its biological activity. The stereogenicity of the pyrrolidine ring’s carbons can lead to different biological profiles of drug candidates due to the varied binding modes to enantioselective proteins .
3D Structural Coverage
The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” increases the three-dimensional coverage of the molecule. This feature is beneficial for the design of new compounds with unique biological profiles .
Synthetic Strategies
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine can be synthesized from different cyclic or acyclic precursors. The synthetic strategies used can influence the final compound’s biological activity, making it a versatile scaffold for drug discovery .
ADME/Tox Optimization
The introduction of the pyrrolidine ring into molecules like Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine is a strategic choice to modify physicochemical parameters and achieve better ADME/Tox results for drug candidates .
Target Selectivity
Compounds characterized by the pyrrolidine ring, such as Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine, have shown target selectivity in various studies. This selectivity is crucial for the treatment of specific diseases without affecting other biological systems .
Inhibitory Potency
Although not directly related to Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine, similar compounds have demonstrated significant inhibitory potency on specific kinases, indicating the potential for this compound to be used in kinase inhibition research .
Safety Profile
The safety profile of a compound is paramount in drug development. The pyrrolidine ring’s presence in Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine contributes to a favorable safety profile, as evidenced by the compound’s hazard statements and precautionary measures .
Safety And Hazards
Orientations Futures
The pyrrolidine ring, a key component of “Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine”, is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions for the development of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORAWUIGVUNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



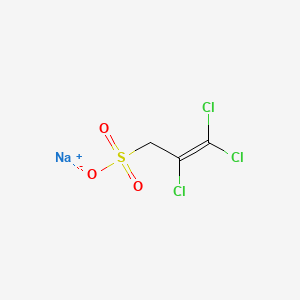
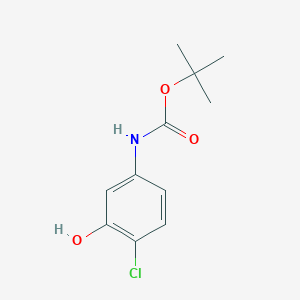




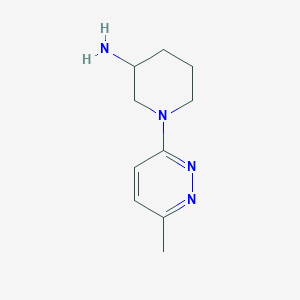
![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)


